Cas no 1708401-31-3 (5-Bromo-6-chloro-2-phenyl-nicotinonitrile)
5-Bromo-6-chloro-2-phenyl-nicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-6-chloro-2-phenyl-nicotinonitrile
-
- Inchi: 1S/C12H6BrClN2/c13-10-6-9(7-15)11(16-12(10)14)8-4-2-1-3-5-8/h1-6H
- InChI Key: SAHPMMJJWZRVRY-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=NC(Cl)=C(Br)C=C1C#N
5-Bromo-6-chloro-2-phenyl-nicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510025-1g |
5-Bromo-6-chloro-2-phenylnicotinonitrile |
1708401-31-3 | 97% | 1g |
$593 | 2022-06-12 |
5-Bromo-6-chloro-2-phenyl-nicotinonitrile Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 5-Bromo-6-chloro-2-phenyl-nicotinonitrile
Comprehensive Overview of 5-Bromo-6-chloro-2-phenyl-nicotinonitrile (CAS No. 1708401-31-3)
5-Bromo-6-chloro-2-phenyl-nicotinonitrile (CAS No. 1708401-31-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique bromine and chlorine substitutions on a nicotinonitrile scaffold, serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a phenyl ring and a nitrile group, makes it a valuable building block for researchers exploring novel drug candidates and functional materials.
The growing interest in 5-Bromo-6-chloro-2-phenyl-nicotinonitrile is driven by its potential applications in drug discovery and catalysis. Recent studies highlight its role in the development of kinase inhibitors, a class of compounds widely investigated for their therapeutic potential in cancer and inflammatory diseases. Additionally, its heterocyclic framework aligns with the increasing demand for small-molecule modulators in biomedical research. Researchers are also exploring its utility in organic electronics, where its electron-deficient properties could enhance the performance of semiconducting materials.
From a synthetic perspective, 5-Bromo-6-chloro-2-phenyl-nicotinonitrile offers several advantages. Its halogenated structure facilitates further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid assembly of complex molecular architectures. This adaptability has made it a popular choice for high-throughput screening libraries and combinatorial chemistry approaches. Moreover, its stability under standard laboratory conditions ensures reliable reproducibility in experimental workflows.
The compound's relevance extends to green chemistry initiatives, where researchers are optimizing its synthesis to minimize waste and energy consumption. Innovations in catalytic methodologies and solvent-free reactions are being explored to enhance the sustainability of its production. These efforts align with global trends toward environmentally friendly chemical processes, addressing concerns raised by regulatory bodies and environmentally conscious consumers.
In the context of intellectual property, 5-Bromo-6-chloro-2-phenyl-nicotinonitrile has been cited in numerous patents, underscoring its commercial significance. Pharmaceutical companies are actively investigating its derivatives for targeted therapies, particularly in oncology and neurology. The compound's structure-activity relationships (SAR) are being meticulously studied to unlock new avenues for precision medicine, a field that continues to dominate scientific discourse.
For researchers seeking reliable sources of 5-Bromo-6-chloro-2-phenyl-nicotinonitrile, quality control and analytical characterization are paramount. Advanced techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity and consistency. Suppliers adhering to Good Manufacturing Practices (GMP) are preferred, as they guarantee compliance with industry standards and regulatory requirements.
Looking ahead, the trajectory of 5-Bromo-6-chloro-2-phenyl-nicotinonitrile appears promising. Its integration into AI-driven drug design platforms and machine learning algorithms is expected to accelerate the identification of novel bioactive molecules. As the scientific community continues to unravel its potential, this compound is poised to remain a cornerstone of innovative research for years to come.
1708401-31-3 (5-Bromo-6-chloro-2-phenyl-nicotinonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)